N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N'-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA
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Overview
Description
N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N'-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA is a complex organic compound that belongs to the class of aromatic amides This compound is characterized by its unique structure, which includes a benzothiophene ring, a pyrazole ring, and a cyano group
Preparation Methods
The synthesis of N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N'-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiophene Ring: The synthesis begins with the formation of the benzothiophene ring through a cyclization reaction involving a suitable precursor.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a condensation reaction involving hydrazine and an appropriate diketone.
Coupling Reactions: The final step involves coupling the benzothiophene and pyrazole rings through a series of reactions, including carbamothioylation and carboxamidation.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N'-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into its constituent parts.
Scientific Research Applications
N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N'-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Its unique structure allows it to interact with specific molecular targets, making it a subject of interest in drug discovery and development.
Industry: The compound’s properties make it useful in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N'-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA involves its interaction with specific molecular targets. It exhibits inhibitory effects on bacterial DNA helicases and nucleases, which are essential enzymes for DNA replication and repair. By inhibiting these enzymes, the compound can disrupt bacterial growth and proliferation .
Comparison with Similar Compounds
N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N'-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA can be compared with other similar compounds, such as:
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-thiophen-2-yl-2-pyridinyl)thio]acetamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide
These compounds share structural similarities but differ in their functional groups and specific applications
Properties
Molecular Formula |
C16H17N5OS2 |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-ethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C16H17N5OS2/c1-2-21-9-10(8-18-21)14(22)19-16(23)20-15-12(7-17)11-5-3-4-6-13(11)24-15/h8-9H,2-6H2,1H3,(H2,19,20,22,23) |
InChI Key |
ZPVFPXHAGRDGRL-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C=N1)C(=O)NC(=S)NC2=C(C3=C(S2)CCCC3)C#N |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC(=S)NC2=C(C3=C(S2)CCCC3)C#N |
Origin of Product |
United States |
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